molecular formula C18H16O6 B2932841 (Z)-ethyl 2-((2-(furan-2-ylmethylene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)propanoate CAS No. 620546-52-3

(Z)-ethyl 2-((2-(furan-2-ylmethylene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)propanoate

Cat. No.: B2932841
CAS No.: 620546-52-3
M. Wt: 328.32
InChI Key: BNWGBZCFYUGYCP-SXGWCWSVSA-N
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Description

(Z)-Ethyl 2-((2-(furan-2-ylmethylene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)propanoate is a benzofuran-derived compound featuring a Z-configured furan-2-ylmethylene substituent at position 2 of the benzofuran core. The molecule incorporates a propanoate ester group at position 6, linked via an ether oxygen, and an ethyl ester moiety. The furan ring introduces electron-rich aromaticity, which may influence intermolecular interactions such as π-stacking or hydrogen bonding .

Properties

IUPAC Name

ethyl 2-[[(2Z)-2-(furan-2-ylmethylidene)-3-oxo-1-benzofuran-6-yl]oxy]propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16O6/c1-3-21-18(20)11(2)23-13-6-7-14-15(10-13)24-16(17(14)19)9-12-5-4-8-22-12/h4-11H,3H2,1-2H3/b16-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNWGBZCFYUGYCP-SXGWCWSVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C)OC1=CC2=C(C=C1)C(=O)C(=CC3=CC=CO3)O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C(C)OC1=CC2=C(C=C1)C(=O)/C(=C/C3=CC=CO3)/O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-ethyl 2-((2-(furan-2-ylmethylene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)propanoate is a complex organic compound that features a combination of furan and benzofuran moieties. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.

The compound's molecular formula is C21H18O7C_{21}H_{18}O_7, with a molecular weight of 382.4 g/mol. Its structure includes a furan ring, which is known for its reactivity and biological significance.

PropertyValue
Molecular FormulaC₁₉H₁₈O₇
Molecular Weight382.4 g/mol
Chemical StructureStructure

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. Studies suggest that the compound may exhibit anti-tumor properties by inhibiting key enzymes involved in cell proliferation. The furan and benzofuran components allow for unique interactions that can disrupt cellular functions and signaling pathways.

Antitumor Activity

Research indicates that this compound has shown promising results in inhibiting tumor growth in various cancer cell lines. For instance, in vitro studies demonstrated that the compound effectively reduced cell viability in breast cancer and colon cancer models.

Antioxidant Properties

The compound also exhibits significant antioxidant activity, which can protect cells from oxidative stress. This is particularly relevant in the context of cancer therapy, where oxidative damage can contribute to tumor progression.

Anti-inflammatory Effects

Preliminary studies have suggested that this compound possesses anti-inflammatory properties, potentially through the modulation of inflammatory cytokines. This activity could be beneficial in treating conditions characterized by chronic inflammation.

Case Studies

  • Breast Cancer Cell Lines : A study conducted on MCF-7 breast cancer cells revealed that treatment with this compound resulted in a significant decrease in cell proliferation, with an IC50 value indicating potent anti-cancer activity.
  • Colon Cancer Models : In another study involving HT29 colon cancer cells, the compound demonstrated a dose-dependent reduction in cell viability and induced apoptosis, suggesting its potential as a therapeutic agent against colorectal cancer.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes structural and functional differences between (Z)-ethyl 2-((2-(furan-2-ylmethylene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)propanoate and analogous compounds from the provided evidence:

Compound Substituent on Benzylidene Group Ester Group Key Structural Features Potential Implications
Target compound: this compound Furan-2-ylmethylene Ethyl propanoate Z-configuration; electron-rich furan substituent Enhanced π-electron interactions; possible solubility limitations due to ethyl ester
Methyl 2-((2-(3-fluorobenzylidene)-3-oxobenzofuran-6-yl)oxy)propanoate 3-Fluorophenyl Methyl ester Electron-withdrawing fluorine substituent; Z-configuration Increased electrophilicity at the benzylidene group; improved metabolic stability
Methyl 2-((2-(5-bromo-2-methoxybenzylidene)-3-oxobenzofuran-6-yl)oxy)propanoate 5-Bromo-2-methoxyphenyl Methyl ester Bromine (bulky, lipophilic) and methoxy (electron-donating) groups; Z-configuration Enhanced lipophilicity; potential for halogen bonding; altered regioselectivity in reactions
(Z)-2-(3-Methoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl propionate 3-Methoxyphenyl Propionate ester Methoxy group (electron-donating); propionate chain Improved solubility due to longer ester chain; methoxy group may enhance binding affinity
Isopropyl 2-((2-(3-phenylpropenylidene)-3-oxobenzofuran-6-yl)oxy)acetate 3-Phenylpropenylidene (E-configuration) Isopropyl acetate Extended conjugated system; E/Z isomerism at propenylidene Extended π-conjugation may increase UV absorption; steric bulk from isopropyl affects bioavailability

Key Findings:

Substituent Effects: The furan-2-ylmethylene group in the target compound provides a heteroaromatic system, contrasting with halogenated (e.g., 3-fluorophenyl , 5-bromo-2-methoxyphenyl ) or alkoxy-substituted (3-methoxyphenyl ) analogs. The ethyl ester in the target compound offers moderate lipophilicity compared to methyl or isopropyl esters , which may influence membrane permeability and metabolic stability.

Stereochemical Considerations: All compounds except retain the Z-configuration at the benzylidene group, ensuring consistent spatial orientation of substituents.

Pharmacological Hypotheses :

  • The 3-methoxyphenyl analog demonstrates enhanced solubility due to its propionate ester, making it a candidate for aqueous formulations.
  • The 5-bromo-2-methoxyphenyl derivative combines lipophilic bromine with polar methoxy, suggesting dual functionality in hydrophobic and polar binding pockets.

Limitations:

No direct pharmacological or thermodynamic data (e.g., IC₅₀, logP) are available in the provided evidence, necessitating further experimental validation of these hypotheses.

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